3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline
Description
Properties
IUPAC Name |
3-nitro-5-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c19-11-7-12(20(21)22)9-14(8-11)23-13-5-6-18-16(10-13)15-3-1-2-4-17(15)24-18/h5-10H,1-4,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFBPGCHTYZWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972154 | |
| Record name | 3-Nitro-5-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5671-16-9 | |
| Record name | 3-Nitro-5-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline typically involves the nitration of 5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Reduction: 3-Amino-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation: Nitroso or nitro derivatives of the aniline group.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline exhibit significant anticancer properties. This compound could potentially inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, research has shown that nitro-substituted anilines can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
-
Antimicrobial Properties
- The compound has also been investigated for its antimicrobial activities. Preliminary findings suggest that it may possess inhibitory effects against various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism is likely related to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Material Science Applications
-
Polymer Synthesis
- This compound can be utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their resistance to heat and deformation under stress .
- Dye Production
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of nitro-substituted anilines on breast cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. This research highlights the potential of this compound as a lead compound for further drug development.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial activity, derivatives of 3-Nitro-5-anilines were tested against resistant strains of Staphylococcus aureus. The findings revealed that these compounds exhibited substantial inhibition zones compared to standard antibiotics, suggesting their potential as alternatives in treating bacterial infections.
Mechanism of Action
The mechanism of action of 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline is primarily related to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the aniline group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s nitroaniline core is shared with several derivatives, but its unique tetrahydrodibenzo[b,d]furan-oxy group distinguishes it from simpler analogs:
Key Observations :
- Steric Effects : The tetrahydrodibenzo[b,d]furan-oxy group introduces significant steric bulk compared to smaller substituents like -CF₃ or -F. This may reduce reactivity in nucleophilic substitution reactions but enhance binding affinity in biological systems .
- Electronic Effects : The oxygen atoms in the dibenzofuran ring may donate electron density via resonance, partially counteracting the electron-withdrawing nitro group. In contrast, -CF₃ and -F are purely electron-withdrawing, leading to greater polarization of the aromatic ring .
- Solubility : The hydrophobic dibenzofuran moiety likely reduces aqueous solubility compared to analogs with polar groups (e.g., -CF₃) .
Biological Activity
3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline is a compound of interest due to its potential biological activities. This compound, which includes a nitro group and a dibenzofuran moiety, has been studied for various pharmacological effects, including anti-inflammatory and anticancer properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a nitro group (–NO₂), an aniline component (–NH₂), and a tetrahydrodibenzo[b,d]furan moiety, contributing to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of nitrobenzoate-derived compounds, including derivatives similar to this compound. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics and inhibition of angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling pathways .
Table 1: Summary of Anticancer Activities
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| X8 | Various | Inhibits VEGF signaling; disrupts angiogenesis | |
| 3-Nitro Compound | Breast Cancer | Induces apoptosis; inhibits cell migration |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Nitro compounds are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines. Studies suggest that such compounds can reduce the expression of markers associated with chronic inflammation .
Case Study: Anti-inflammatory Activity
A study investigating the effects of nitrobenzoate derivatives on inflammatory models reported significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels upon treatment with related compounds. This suggests a potential therapeutic application for inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- VEGF/VEGFR Signaling Pathway: Disruption of this pathway leads to impaired angiogenesis.
- Microtubule Dynamics: Similar compounds have been shown to affect microtubule stability, which is crucial for cell division.
- Cytokine Modulation: The compound may inhibit the production of pro-inflammatory cytokines.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In vivo models to assess therapeutic efficacy.
- Detailed mechanistic studies to understand interactions at the molecular level.
- Potential side effects and toxicity profiles in clinical settings.
Q & A
Q. What are the common synthetic routes for 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline?
The synthesis typically involves nitration and substitution reactions on pre-functionalized aromatic systems. For example:
- Nitration : Introduce the nitro group via electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄).
- Etherification : Couple the tetrahydrodibenzo[b,d]furan moiety to the aniline derivative via nucleophilic aromatic substitution (e.g., using a hydroxylamine intermediate).
- Reductive Amination : If modifying the aniline group, Pd/NiO catalysts under hydrogen can facilitate selective reductions or couplings, as demonstrated in related aniline derivatives .
Q. How is this compound characterized to confirm its structure?
Key techniques include:
Q. What solvents or conditions stabilize this compound during storage?
- The tetrahydrodibenzo[b,d]furan moiety may enhance solubility in polar aprotic solvents (e.g., DMSO, DMF).
- Store under inert atmosphere (N₂/Ar) at low temperatures (4°C) to prevent nitro group degradation or oxidation of the aniline .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the aniline moiety?
- The nitro group deactivates the aromatic ring, reducing electrophilic substitution reactivity at the meta/para positions.
- Nitro Reduction : Under catalytic hydrogenation (e.g., Pd/C, H₂), the nitro group can be selectively reduced to an amine (-NH₂), enabling further functionalization (e.g., amide coupling) .
- Steric Effects : The tetrahydrodibenzo[b,d]furan group may hinder access to the aniline’s amine, affecting reaction kinetics .
Q. What strategies mitigate competing side reactions during functional group transformations?
- Protection/Deprotection : Use acetyl or tert-butoxycarbonyl (Boc) groups to shield the aniline’s amine during nitro reduction .
- Catalyst Optimization : Pd/NiO shows high selectivity in reductive amination, minimizing over-reduction or ring hydrogenation .
Q. How do structural analogs (e.g., trifluoromethyl or iodo derivatives) inform SAR studies?
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) or nitro (-NO₂) groups enhance electrophilic substitution resistance but improve stability.
- Iodo Substitutions : Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, as seen in 3-Iodo-5-(trifluoromethyl)aniline synthesis .
Q. What computational methods predict the compound’s solubility or bioavailability?
- LogP Calculations : Estimate partition coefficients using software (e.g., ChemAxon) to assess lipophilicity.
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or protein targets, leveraging the tetrahydrodibenzo[b,d]furan’s rigidity .
Data Contradiction Analysis
Q. Why do synthetic yields vary across reported methods for similar nitro-anilines?
- Catalyst Efficiency : Pd/NiO achieves ~95% yield in reductive amination, while non-catalytic methods may yield <70% due to side reactions .
- Substituent Effects : Bulky groups (e.g., tetrahydrodibenzo[b,d]furan) may slow reaction rates, requiring longer durations or higher temperatures .
Q. How do conflicting biological activity reports for furan-aniline derivatives inform target validation?
- Mechanistic Variability : Antimicrobial activity in related compounds (e.g., 2-(Furan-2-yl)aniline) depends on bacterial strain-specific enzyme inhibition .
- Structural Tweaks : Minor modifications (e.g., nitro vs. methoxy groups) can switch activity from antibacterial to antifungal .
Methodological Recommendations
Q. What protocols optimize the compound’s use in medicinal chemistry assays?
- Dose-Response Studies : Test in vitro against Gram-positive/-negative bacteria (MIC assays) and cancer cell lines (MTT assays).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, leveraging the nitro group’s resistance to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
